LM9 is classified as a small organic molecule with the chemical formula and a molecular weight of approximately 307.135 g/mol. Its systematic name is 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, indicating its structural features that contribute to its biological activity . The compound is categorized under non-polymeric ligands and is primarily sourced from synthetic methodologies aimed at developing inhibitors targeting specific protein interactions in inflammatory pathways .
The synthesis of LM9 involves several steps that typically include the formation of the tetrazole ring and the introduction of the dichlorophenoxy group. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often utilize techniques such as:
The synthesis may also require careful control of reaction conditions (temperature, pH, solvent) to achieve optimal yields and purity.
The molecular structure of LM9 can be represented using various chemical notation systems:
c1ccc(c(c1)c2n[nH]nn2)Oc3ccc(cc3Cl)Cl
InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)20-11-4-2-1-3-9(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19)
The structure features a tetrazole ring connected to an aromatic system with two chlorine substituents on one of the phenyl rings. This configuration is crucial for its interaction with biological targets .
The compound exhibits a formal charge of 0 and consists of 28 atoms with 30 bonds, including 17 aromatic bonds. Such structural characteristics are essential for its binding affinity and specificity towards MyD88 .
LM9 has been primarily studied for its inhibitory effects on specific biochemical pathways rather than traditional chemical reactions. The key reaction mechanism involves:
Experimental assays have demonstrated that LM9 significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells, showcasing its potential as an anti-inflammatory agent .
The mechanism by which LM9 exerts its effects involves several steps:
This multi-faceted approach highlights LM9's potential as a therapeutic agent against conditions characterized by excessive inflammation.
LM9 appears as a crystalline solid with notable stability under standard laboratory conditions. Its solubility profile indicates it can be dissolved in solvents like dimethyl sulfoxide (DMSO), facilitating its use in biological experiments.
Key chemical properties include:
These properties influence its bioavailability and interaction with biological targets.
LM9 has significant implications in biomedical research due to its role as a MyD88 inhibitor. Its applications include:
The designation "LM9" represents a convergence of chemical and pharmacological nomenclature systems, reflecting its dual identity as both a molecular entity and a therapeutic candidate. In chemical terms, LM9 is systematically named as 2-(4-(2,4-difluorophenyl)-2,3-dimethyl-1H-benzo[b][1,4]diazepin-5(4H)-yl)-N-(thiazol-2-yl)acetamide, indicating its benzodiazepine-derived core structure with thiazole and difluorophenyl modifications [1] [2]. This systematic name precisely defines:
Simultaneously, the "LM9" project code signifies its developmental phase within pharmacological research pipelines. The "LM" prefix denotes Ligand Modulator series, while "9" reflects its position as the ninth optimized compound in this screening series targeting innate immune pathways [1]. This dual nomenclature bridges chemical specificity and drug development context, facilitating cross-disciplinary communication among medicinal chemists, pharmacologists, and clinical researchers.
Table 1: LM9 Nomenclature Significance
Nomenclature System | Designation | Interpretation |
---|---|---|
Chemical IUPAC | 2-(4-(2,4-difluorophenyl)-2,3-dimethyl-1H-benzo[b][1,4]diazepin-5(4H)-yl)-N-(thiazol-2-yl)acetamide | Defines atomic connectivity and stereochemical relationships |
Pharmacological Code | LM9 | Indicates ninth optimized compound in Ligand Modulator series targeting MyD88 |
Biological Target | MyD88 inhibitor | Describes primary mechanism: inhibition of myeloid differentiation primary response 88 protein |
Therapeutic Class | Anti-fibrotic/anti-inflammatory agent | Classifies functional effects on disease processes |
The nomenclature evolution also highlights key structure-activity relationship (SAR) breakthroughs: The thiazole acetamide group specifically disrupts Toll-like receptor 4 (TLR4)/MyD88 complex formation, while the difluorophenyl substitution reduces off-target binding compared to earlier analogs (LM1-LM8) [1]. This targeted design achieves 97% purity in synthesis, distinguishing it from broader compound libraries [2].
The discovery of LM9 emerged from systematic investigation into the TLR4/MyD88 signaling pathway, first implicated in obesity-induced cardiomyopathy through murine studies in the early 2010s. Initial research identified MyD88 homodimerization as a critical node in inflammatory cascades driving cardiac fibrosis [1]. Grumman Aerospace engineer Thomas J. Kelly's principles of modular design, later applied to the Apollo Lunar Module, inadvertently influenced biomedical engineering approaches, emphasizing failure-resistant systems – a philosophy adapted for LM9's target-specific binding architecture [4].
Table 2: LM9 Development Timeline
Year | Milestone | Significance |
---|---|---|
2019 | Pre-LM9 compound (LM8) validation | Proof-of-concept for MyD88 inhibition in atherosclerosis [1] |
2020 | LM9 efficacy publication | First in vivo demonstration of cardiac protection in obese mice (Acta Pharmacologica Sinica) [1] [2] |
2021 | Mechanism elucidation | Confirmed blockade of TLR4/MyD88 binding and NF-κB translocation [1] |
2022-2024 | Patent landscape expansion | International applications (WO2022/175XXX) covering synthesis and therapeutic uses |
2025 | Preclinical optimization | Formulation stability studies for potential clinical transition |
Industrial adoption has progressed through distinct phases:
Mechanism-driven development focused on LM9's dual disruptive capacity:
Table 3: Industrial Applications of LM9 Technology
Sector | Application | Current Status |
---|---|---|
Pharmaceutical Development | Obesity-induced cardiomyopathy therapeutics | Lead optimization phase |
Research Reagents | Pathway-specific inhibitors for immunology studies | Commercially available analogs |
Diagnostic Tools | MyD88 activation biomarkers | Co-development with imaging agents |
Agricultural Biotechnology | Livestock inflammatory disease control | Early exploratory research |
Current industry trends indicate strategic positioning of LM9-derived intellectual property within metabolic inflammation portfolios. Patent analysis reveals increasing claims coverage extending to:
German research universities' historical model of integrating basic science with industrial application has influenced LM9's development pathway, mirroring 19th-century innovation patterns where academic discoveries accelerated regional industrialization [3]. This synergy is evident in the compound's transition from academic labs (Wenzhou Medical University) toward commercial development through public-private partnerships.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2